5-(Boc-amino)-2-isopropylthiazole-4-carboxylic acid
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Overview
Description
5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid typically involves the protection of the amino group using the Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid involves the protection of the amino group by the Boc group. This protection allows for selective reactions to occur at other functional groups without interference from the amino group. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used in similar applications.
tert-Butyloxycarbonyl-protected peptides: Used in peptide synthesis and have similar protective properties.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-isopropylthiazole-4-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a thiazole ring.
Properties
Molecular Formula |
C12H18N2O4S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propan-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-6(2)8-13-7(10(15)16)9(19-8)14-11(17)18-12(3,4)5/h6H,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
FLTSQWDJGYEBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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